molecular formula C11H14N2S B3988341 N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No. B3988341
M. Wt: 206.31 g/mol
InChI Key: JVKOZUOEFQVOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the isoquinoline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as monoamine oxidase-B, which are involved in the breakdown of neurotransmitters like dopamine and serotonin. By inhibiting these enzymes, this compound may increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antifungal activity. It has also been shown to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is that it has been shown to have a wide range of biological activities, making it a potentially useful compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are a number of future directions for research on N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One area of interest is its potential as a treatment for Parkinson's disease. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as an antitumor agent. Studies are needed to determine its effectiveness against different types of cancer and to identify any potential side effects. Additionally, further research is needed to better understand its mechanism of action and to develop new methods for synthesizing and studying this compound.

Scientific Research Applications

N-methyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and antifungal activities. It has also been studied for its potential as a treatment for Parkinson's disease, due to its ability to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine in the brain.

properties

IUPAC Name

N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-12-11(14)13-7-6-9-4-2-3-5-10(9)8-13/h2-5H,6-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOZUOEFQVOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.